BenchChemオンラインストアへようこそ!

Larsucosterol Sodium

Alcohol-Associated Hepatitis Mortality Reduction Clinical Trial

Larsucosterol Sodium is an endogenous sulfated oxysterol with dual DNMT inhibition/LXR antagonism. Unlike LXR agonists, it suppresses lipogenesis. Non-nucleoside mechanism avoids myelosuppression of decitabine. Favorable Phase 2 safety (0 drug-related SAEs) and U.S. AH mortality reduction make it essential for MASH/AH studies. Procure for translational research.

Molecular Formula C27H45NaO5S
Molecular Weight 504.7 g/mol
CAS No. 1174047-40-5
Cat. No. B1145032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLarsucosterol Sodium
CAS1174047-40-5
SynonymsSodium (3S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl Sulfate
Molecular FormulaC27H45NaO5S
Molecular Weight504.7 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]
InChIInChI=1S/C27H46O5S.Na/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5;/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31);/q;+1/p-1/t18-,20+,21+,22-,23+,24+,26+,27-;/m1./s1
InChIKeyOEGAOHNRCSZIRO-KSGNISEOSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Larsucosterol Sodium (CAS 1174047-40-5): An Endogenous Epigenetic Regulator and LXR Antagonist for Advanced Liver Disease Research and Procurement


Larsucosterol Sodium (DUR-928 sodium; 25HC3S) is an endogenous sulfated oxysterol that functions as a dual-action epigenetic modulator, acting as both a DNA methyltransferase (DNMT) inhibitor and a potent liver X receptor (LXR) antagonist [1]. It is the sodium salt form of 25-hydroxycholesterol 3-sulfate, an endogenously occurring cholesterol metabolite involved in the regulation of lipid homeostasis, inflammatory responses, and cell survival pathways [1]. Larsucosterol is currently under clinical investigation for the treatment of alcohol-associated hepatitis (AH), where it has received FDA Breakthrough Therapy designation based on Phase 2b data, and for metabolic dysfunction-associated steatohepatitis (MASH) [1][2]. Its unique mechanism of action, which diametrically opposes the activity of its unsulfated precursor 25-hydroxycholesterol, distinguishes it from both synthetic LXR agonists and other epigenetic modulators [3].

Why Larsucosterol Sodium Cannot Be Substituted by Generic LXR Agonists or Standard DNMT Inhibitors in Preclinical and Clinical Research


The therapeutic and mechanistic profile of Larsucosterol Sodium is fundamentally non-interchangeable with other liver disease agents due to its unique dual-target pharmacology. Unlike LXR agonists (e.g., T0901317, GW3965) which activate LXRα/β to drive SREBP-1c-mediated lipogenesis and can exacerbate hepatic steatosis, Larsucosterol acts as an LXR antagonist, directly suppressing lipid synthesis pathways [1]. Conversely, approved nucleoside DNMT inhibitors such as decitabine and azacitidine require incorporation into DNA, exhibit significant myelosuppressive toxicity, and have not demonstrated efficacy in liver disease, whereas Larsucosterol functions as a non-nucleoside, endogenous epigenetic regulator with a favorable safety profile demonstrated in Phase 2a AH trials [2]. Furthermore, its endogenous origin as 25HC3S confers a physiological regulatory role in lipid and inflammatory homeostasis that synthetic small molecules cannot replicate, making direct substitution with other epigenetic modulators or nuclear receptor ligands scientifically invalid for research models of AH or MASH [3].

Quantitative Comparative Evidence: Larsucosterol Sodium vs. Standard of Care and In-Class Alternatives


Phase 2b AHFIRM Trial: U.S. Subgroup 90-Day Mortality Reduction in Severe Alcohol-Associated Hepatitis

In the prespecified U.S. subgroup analysis of the Phase 2b AHFIRM trial, Larsucosterol Sodium demonstrated a statistically significant reduction in 90-day mortality compared to placebo among U.S. patients with severe AH. The 30 mg dose achieved a 57% reduction in mortality, while the 90 mg dose achieved a 58% reduction, both compared to placebo [1]. The comparator (placebo) group in U.S. patients had a mortality rate of 27.3% (21 deaths/77 patients), while the 30 mg larsucosterol group had a mortality rate of 11.0% (8 deaths/73 patients) [1].

Alcohol-Associated Hepatitis Mortality Reduction Clinical Trial

Phase 2a Trial: Lille Score Improvement vs. Standard of Care Corticosteroids in Severe AH

In a Phase 2a open-label trial (n=19), Larsucosterol Sodium treatment resulted in a median Lille score at Day 7 of 0.10, compared to a median Lille score of 0.41 in a matched historical control group of 15 AH patients treated with standard of care (SOC), which included corticosteroids for severe AH patients [1]. Lille scores from 8 subjects with severe AH who received 30 or 90 mg larsucosterol were statistically significantly lower (P < 0.01) than those from subjects with severe AH treated with SOC from a contemporaneous study [1].

Alcohol-Associated Hepatitis Lille Score Corticosteroid Response

LXR Antagonism vs. Agonism: Divergent Regulation of Lipid Metabolism

Larsucosterol Sodium (25HC3S) acts as an LXR antagonist, functionally opposing the activity of its unsulfated precursor 25-hydroxycholesterol (25HC), which is an LXR agonist. In primary hepatocytes and macrophages, 25HC3S suppresses LXRα-mediated induction of SREBP-1c and downstream lipogenic genes, whereas 25HC activates these pathways, promoting lipid accumulation [1]. This functional dichotomy is a direct consequence of 3β-sulfation, which converts an LXR agonist into an antagonist, thereby establishing an endogenous feedback mechanism for lipid homeostasis [1].

Lipid Metabolism LXR Signaling Hepatocyte Biology

Safety and Tolerability Profile vs. Corticosteroids in Alcohol-Associated Hepatitis

In the Phase 2a clinical trial (n=19), Larsucosterol Sodium treatment resulted in zero drug-related serious adverse events (SAEs) and zero early terminations due to treatment across all three tested doses (30, 90, and 150 mg) in patients with moderate to severe AH [1]. In contrast, corticosteroid therapy in severe AH is associated with a significant risk of infection; a contemporary randomized trial (STASH) reported a 33.1% incidence of infection by day 90 in patients receiving prednisolone [2].

Drug Safety Adverse Events Immunosuppression

Non-Nucleoside DNMT Inhibition Without Myelosuppressive Toxicity vs. Decitabine

Larsucosterol Sodium inhibits DNA methyltransferases (DNMT1, DNMT3a, DNMT3b) as a non-nucleoside inhibitor, distinct from nucleoside analogs such as decitabine (5-aza-2'-deoxycytidine). Decitabine is an FDA-approved DNMT inhibitor for hematologic malignancies but causes dose-limiting myelosuppression (neutropenia, thrombocytopenia) due to its incorporation into DNA of proliferating hematopoietic cells [1]. Larsucosterol's non-nucleoside mechanism and endogenous origin are associated with a favorable safety profile in AH patients without hematologic toxicity signals [2].

Epigenetics DNMT Inhibition Hematological Toxicity

Optimal Research and Procurement Applications for Larsucosterol Sodium Based on Evidence


Preclinical and Clinical Research in Alcohol-Associated Hepatitis (AH) Models

Based on Phase 2a and Phase 2b clinical evidence demonstrating improved Lille scores (median 0.10 vs. SOC 0.41) [1] and U.S. subgroup mortality reduction (57-58% vs. placebo) [2], Larsucosterol Sodium is optimally suited for investigators studying the pathophysiology and therapeutic intervention of severe AH. Its demonstrated safety profile—zero drug-related SAEs in Phase 2a [1]—makes it particularly valuable for in vivo rodent models of AH where corticosteroid-related immunosuppression or infection would confound results. Procurement is recommended for academic and industry laboratories conducting efficacy studies, biomarker discovery, or combination therapy evaluation in AH.

Lipid Metabolism and MASLD/MASH Research Requiring LXR Antagonism

For researchers investigating hepatic steatosis, lipogenesis, and the progression of MASLD to MASH, Larsucosterol provides a unique tool as an endogenous LXR antagonist that suppresses SREBP-1c-driven lipid synthesis [1]. Unlike LXR agonists (e.g., T0901317, GW3965) which can induce hepatic steatosis and hypertriglyceridemia, larsucosterol mimics the physiological 25HC3S-mediated feedback mechanism that decreases intracellular lipid accumulation in hepatocytes and macrophages [1]. This makes it the preferred compound for studies requiring LXR pathway modulation without confounding pro-lipogenic effects. Phase 1b data in MASH patients support its translational relevance in this indication [2].

Epigenetic Modulation Studies in Liver Disease with Favorable Safety Window

Larsucosterol Sodium offers a non-nucleoside DNMT inhibitory mechanism that avoids the myelosuppressive toxicity and DNA incorporation requirements of nucleoside analogs like decitabine and azacitidine [1]. Its favorable safety profile demonstrated in Phase 2a AH trials (0 drug-related SAEs) [2] supports its use in chronic dosing studies and combination therapy investigations in immunocompetent animal models of liver disease. This is particularly relevant for researchers seeking to dissect the role of DNA methylation in hepatic inflammation, fibrosis, and regeneration without the confounding toxicity and narrow therapeutic index of conventional DNMT inhibitors.

Comparative Efficacy Studies Against Corticosteroids in AH Treatment Paradigms

Given that corticosteroids improve 30-day but not 90-day survival in severe AH and carry a 33% infection risk [1], Larsucosterol represents a mechanistically distinct comparator for studies evaluating novel AH therapeutics. Its demonstrated U.S. subgroup 90-day mortality reduction (57-58% vs. placebo) [2] and superior Lille score performance (median 0.10) [3] position it as a benchmark compound for head-to-head preclinical efficacy studies and as a potential backbone therapy for combination regimens. Procurement is recommended for contract research organizations (CROs) and academic centers conducting IND-enabling studies or clinical trial design in AH.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Larsucosterol Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.